1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole is an organic compound with the molecular formula C12H12N2O2. This compound is characterized by the presence of an indole ring substituted with a nitroprop-1-en-1-yl group at the 3-position and a methyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of 1-methylindole with nitroalkenes under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases. Major products formed from these reactions include amino derivatives and substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with proteins and nucleic acids, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole can be compared with other indole derivatives such as:
1-Methylindole: Lacks the nitroprop-1-en-1-yl group, resulting in different chemical and biological properties.
3-Nitroindole: Contains a nitro group directly attached to the indole ring, leading to different reactivity.
1-Methyl-2-nitroindole: Has the nitro group at the 2-position, affecting its chemical behavior and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O2 |
---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-2-nitroprop-1-enyl]indole |
InChI |
InChI=1S/C12H12N2O2/c1-9(14(15)16)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3/b9-7+ |
InChI-Schlüssel |
GRJZAZKUTCLORK-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\C1=CN(C2=CC=CC=C21)C)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=CN(C2=CC=CC=C21)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.